molecular formula C11H8ClNO2S B1621797 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde CAS No. 338393-47-8

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde

Cat. No.: B1621797
CAS No.: 338393-47-8
M. Wt: 253.71 g/mol
InChI Key: NSJLQTQYCXUGPQ-UHFFFAOYSA-N
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Description

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde is an organic compound with the molecular formula C11H8ClNO2S. It is a derivative of benzaldehyde, featuring a thiazole ring substituted with a chlorine atom and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde typically involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with a suitable benzylating agent under controlled conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the thiazole ring, which is known for its biological activity.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde is primarily related to its ability to interact with biological macromolecules. The thiazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially inhibiting their function. This compound may also act as an electrophile, reacting with nucleophilic sites in enzymes and disrupting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-11-13-5-9(16-11)7-15-10-4-2-1-3-8(10)6-14/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJLQTQYCXUGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376995
Record name 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338393-47-8
Record name 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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